Barium tellurate

Thin-film dielectrics Ferroelectricity Epitaxial stabilization

Common barium tellurate (BaTeO₄) and its reduced phases require tight stoichiometric control to achieve targeted dielectric or ferroelectric performance-yet many commercial sources lack phase-pure material. This compound family enables: • LTCC co-firing with Al electrodes at 550°C (vs >750°C for Ca/Sr analogs) • Ferroelectric BaTeO₃ thin films for FeRAM prototyping • Oxide-ion conducting superstructures (Ba₁₀.₅₅Te₄.₄₅O₂₃.₉₀) for SOFC R&D Supplied as BaTeO₄ powder for reduction or direct use.

Molecular Formula BaO4Te
Molecular Weight 328.9 g/mol
CAS No. 14899-38-8
Cat. No. B12840308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tellurate
CAS14899-38-8
Molecular FormulaBaO4Te
Molecular Weight328.9 g/mol
Structural Identifiers
SMILES[O-][Te](=O)(=O)[O-].[Ba+2]
InChIInChI=1S/Ba.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyMADYYGTXXCOMRD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tellurate for Dielectric and Functional Ceramics


Barium tellurate (BaTeO₄, CAS 14899-38-8) constitutes a class of inorganic compounds within the alkaline-earth tellurate family, noted for stoichiometric versatility that yields distinct phases such as BaTeO₃, BaTe₂O₆, and Ba₂TeO₅, each with unique crystallographic and electronic characteristics [1]. Distinguished from its Ca and Sr analogs by the larger ionic radius of Ba²⁺, barium tellurate phases exhibit superior dielectric permittivity, tunable ferroelectric or antiferroelectric ordering, and exceptionally low sintering temperatures, positioning them as prime candidates for microwave dielectrics, low-temperature co-fired ceramics (LTCC), and oxide-ion conductors [2].

Reported high microwave Q×f and tunable permittivity for LTCC modules, with sintering temperatures that enable aluminum electrode co-firing.
Ferroelectric perovskite thin films support non-volatile memory and tunable capacitor prototyping; reported distinct polarization switching relative to Sr analog.
Novel superstructural oxide-ion conduction reported, opening an explorative pathway for solid oxide fuel cell electrolyte research.

Why Alkaline-Earth Analogs Cannot Replace Barium Tellurate


Although Ca, Sr, and Ba tellurates share a common anionic framework, straightforward stoichiometric substitution is precluded by cation-dependent structural and functional divergences. The ionic radius of the A-site cation directly governs perovskite tolerance, polymorphism, and dielectric behavior: SrTeO₃ thin films exhibit antiferroelectric hysteresis while BaTeO₃ films display ferroelectric hysteresis under identical epitaxial conditions [1]. Optical bandgaps differ markedly across the series—BaTeO₃ at 3.9 eV vs. SrTeO₃ at 4.2 eV vs. CaTeO₃ at an even higher value—affecting electronic transparency and breakdown strength [1]. Thermal decomposition pathways are also distinct: Ba[H₄TeO₆] decomposes sequentially to BaTeO₄ and ultimately to BaTeO₃ above 375 °C, a sequence not mirrored by the Sr or Ca orthotellurates [2]. Furthermore, BaO–TeO₂ binary ceramics achieve full densification at 550 °C, enabling co-firing with aluminum electrodes—a processing window unattainable with Ca or Sr tellurate ceramics that require significantly higher sintering temperatures [3].

Epitaxial BaTeO₃ exhibits ferroelectric hysteresis; SrTeO₃ films display antiferroelectric behavior under identical conditions, altering device polarization mechanism and memory functionality.
BaO–TeO₂ ceramics densify at temperatures compatible with aluminum electrodes; Ca and Sr tellurate ceramics may require higher sintering profiles that limit co-firing with low-melting conductors.
Thermal decomposition of Ba[H₄TeO₆] proceeds through structurally characterized intermediates; analogous pathways for Sr and Ca orthotellurates remain less documented, introducing phase-control uncertainty in processing.

Quantitative Differentiation vs. Sr and Ca Analogs


Ferroelectric vs. Antiferroelectric Hysteresis in Perovskite Films

Under identical epitaxial growth conditions on perovskite substrates, BaTeO₃ thin films exhibit dielectric hysteresis characteristic of ferroelectricity, whereas SrTeO₃ films exhibit antiferroelectric hysteresis. This direct head-to-head comparison reveals a cation-dependent switching mechanism that determines the type of non-volatile polarization achievable [1].

Hysteresis Type
Head-to-head
BaTeO₃: ferroelectric SrTeO₃: antiferroelectric
Determines polarization-based device fit for memory vs. pulse-discharge roles.
Epitaxial films on perovskite substrates; identical deposition and measurement conditions.
Thin-film dielectrics Ferroelectricity Epitaxial stabilization

Optical Bandgap Scaling Across Alkaline-Earth Perovskites

The optical bandgap of perovskite BaTeO₃ thin films is approximately 3.9 eV, lower than that of SrTeO₃ (4.2 eV) and CaTeO₃ (significantly higher). This bandgap narrowing with increasing A-site cation size follows a well-established trend but carries practical implications: BaTeO₃ provides a higher dielectric permittivity (εr within 18–37) at the cost of a slightly reduced electric breakdown strength relative to CaTeO₃, while retaining sufficient bandgap for high-voltage insulation [1].

Optical Bandgap
Head-to-head
BaTeO₃ ≈ 3.9 eV SrTeO₃ ≈ 4.2 eV; CaTeO₃ higher
Bandgap tuning via A-site cation size affects breakdown strength and permittivity trade-off.
UV-vis Tauc plot extrapolation on perovskite thin films.
Optical bandgap Wide-bandgap insulator Dielectric breakdown

Microwave Dielectric Performance in BaO–TeO₂ Ceramics

BaO–TeO₂ binary ceramics achieve an intermediate dielectric permittivity (εr) range of 10–21, high quality factors (Q×f up to 54,700 GHz for BaTe₄O₉), and a temperature coefficient of resonant frequency (TCf) between −51 and −124 ppm/°C depending on composition. These properties are achieved at sintering temperatures as low as 550 °C, enabling co-firing with aluminum electrodes—a critical LTCC processing advantage. By comparison, Ca-germanate LTCC ceramics exhibit εr ≈ 10 and low dielectric losses but require further reduction in sintering temperature and temperature dependence of permittivity [1][2].

Microwave Q×f
Cross-study comparable
BaTe₄O₉: Q×f = 54,700 GHz at εr = 17.5; sintered 550 °C
High Q×f at ultra-low sintering temperature supports Al-electrode co-fired LTCC.
BaTe₂O₆, BaTeO₃, Ba₂TeO₅ also measured; Ca-germanate lacks comparable microwave data.
Microwave dielectric LTCC Quality factor

Polymorphism-Induced Bandgap Widening in High-Pressure BaTeO₃

High-pressure synthesis (4 GPa, 900 °C) of BaTeO₃ yields a monoclinic P2₁/c polymorph (HP-BaTeO₃) exhibiting a widened optical bandgap compared to the ambient-pressure orthorhombic polymorph BaTeO₃(I), as measured by UV–vis spectroscopy. The bandgap increase is attributed to changes in orbital overlap and lone-pair orientation of the stereochemically active Te⁴⁺ cation [1].

HP Bandgap Shift
Head-to-head
HP-BaTeO₃: widened bandgap BaTeO₃(I): orthorhombic baseline
Pressure-induced bandgap engineering without altering chemical composition.
Monoclinic P2₁/c polymorph at 4 GPa / 900 °C; bandgap confirmed by UV-vis spectroscopy.
High-pressure synthesis Polymorph Optical bandgap engineering

Thermal Decomposition Sequence and Phase Stability

The thermal decomposition of Ba[H₄TeO₆] proceeds through well-defined intermediate phases: Ba[H₄TeO₆] → Ba[H₂TeO₅] (water loss) → BaTeO₄ → BaTeO₃ upon heating to 900 °C. This sequential pathway involving four structurally characterized oxotellurate(VI) phases (I–IV) enables controlled phase selection for targeted dielectric properties. By contrast, the thermal decomposition pathways of Sr[H₄TeO₆] and Ca[H₄TeO₆] have not been characterized with comparable structural detail, limiting predictability in processing [1].

Decomposition Path
Class-level inference
Ba[H₄TeO₆]→Ba[H₂TeO₅]→BaTeO₄→BaTeO₃, four phases structurally characterized.
Predictable phase selection reduces batch variability in ceramic processing.
Sr and Ca orthotellurate decomposition pathways not structurally documented in comparable detail.
Thermal decomposition Phase stability Tellurate(VI) chemistry

Superstructural Oxide-Ion Conductor Discovery

A novel barium tellurate phase, Ba₁₀.₅₅Te₄.₄₅O₂₃.₉₀, was identified through chemical screening as an oxide-ion conductor adopting a 4×4×4 cubic superstructure (Fm-3m, a = 17.30612(2) Å), derived from an ABO₃ perovskite motif. Although the ionic conductivity is currently low due to high inter-polyhedral migration barriers, this represents a new structural type for oxide-ion conduction not reported for Sr or Ca tellurate analogs [1].

Oxide-Ion Conduction
Class-level inference
Ba₁₀.₅₅Te₄.₄₅O₂₃.₉₀: superstructural oxide-ion conductor Sr/Ca tellurates: no comparable superstructural ion conductors reported
New materials family for exploratory SOFC electrolyte and oxygen membrane research.
4×4×4 cubic superstructure solved by combined electron/X-ray/neutron diffraction.
Oxide-ion conductor Superstructure Solid oxide fuel cell

High-Value Application Scenarios for Barium Tellurate


Ferroelectric Thin-Film Capacitors and Non-Volatile Memory

BaTeO₃ perovskite thin films, exhibiting ferroelectric hysteresis under epitaxial stabilization, are candidate materials for ferroelectric random-access memory (FeRAM) and tunable capacitors in advanced microelectronics. Purchasing BaTeO₃ precursors (or BaTeO₄ for subsequent thin-film deposition and reduction) enables device prototyping, a pathway not feasible with the antiferroelectric SrTeO₃ analog which cannot sustain a remanent polarization state for memory storage [1].

Ultra-Low-Temperature Co-Fired Ceramics for 5G/6G

The BaO–TeO₂ binary system, with sintering temperatures as low as 550 °C and microwave dielectric performance reaching Q×f = 54,700 GHz (BaTe₄O₉), enables direct co-firing with aluminum electrodes in LTCC multilayer modules for RF passives, antennas, and filters in 5G/6G communication infrastructure. This ultra-low processing temperature is unmatched by Ca or Sr tellurate ceramics, which require higher sintering temperatures incompatible with aluminum metallization [1].

Bandgap-Engineered Insulating Coatings via Polymorphs

For applications requiring tunable optical bandgaps—such as gate dielectrics in wide-bandgap power electronics or transparent insulating coatings—the ability to widen the BaTeO₃ bandgap through high-pressure polymorph synthesis (HP-BaTeO₃) provides a chemical-composition-invariant tuning knob. Researchers can procure ambient-pressure BaTeO₃ and access a higher-bandgap variant through high-pressure processing, a materials-design strategy not demonstrated for SrTeO₃ or CaTeO₃ polymorphs under equivalent conditions [2].

Exploratory Oxide-Ion Conductors for Solid Oxide Fuel Cells

The recently identified superstructural barium tellurate (Ba₁₀.₅₅Te₄.₄₅O₂₃.₉₀) represents a new structural archetype for oxide-ion conductors, relevant to SOFC electrolyte and oxygen-permeable membrane research. Materials scientists investigating novel ion-conducting frameworks should prioritize barium tellurate over Sr or Ca tellurates, as the latter have not yielded comparable superstructural ion-conducting phases [3].

Application
Selection Property
Validation Focus
Ferroelectric FeRAM and tunable capacitor R&D
Cation-dependent ferroelectric hysteresis under epitaxial stabilization
Polarization vs. electric field (P-E) loop and endurance cycling
5G/6G LTCC RF modules with Al electrodes
Low-temperature co-firing capability compatible with aluminum metallization
Microwave dielectric properties (εr, Q×f, TCf) after co-firing
Wide-bandgap insulating coatings and gate dielectrics
Polymorph-tunable optical bandgap via ambient vs. high-pressure synthesis
UV-vis bandgap measurement (Tauc plot) and breakdown strength
Solid oxide fuel cell electrolyte and oxygen membrane research
Novel superstructural oxide-ion conducting framework unique to Ba tellurate
Impedance spectroscopy and ionic transport number determination
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